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Germane, difluorodimethyl-

Chemical Vapor Deposition Precursor Volatility Semiconductor Manufacturing

Germane, difluorodimethyl- (CAS 811-70-1), also referred to as dimethylgermanium difluoride or (CH₃)₂GeF₂, is a tetravalent organogermanium compound with the molecular formula C₂H₆F₂Ge and a molecular weight of 140.71 g·mol⁻¹. This colorless, volatile liquid (boiling point ~10 °C at 760 mmHg) belongs to the dihalodimethylgermane series Me₂GeX₂ (X = F, Cl, Br, I), which have been studied as potential precursors for germanium-containing film deposition in semiconductor manufacturing and as reagents in organometallic synthesis.

Molecular Formula C2H6F2Ge
Molecular Weight 140.70 g/mol
CAS No. 811-70-1
Cat. No. B14747771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, difluorodimethyl-
CAS811-70-1
Molecular FormulaC2H6F2Ge
Molecular Weight140.70 g/mol
Structural Identifiers
SMILESC[Ge](C)(F)F
InChIInChI=1S/C2H6F2Ge/c1-5(2,3)4/h1-2H3
InChIKeyGGUVRTFFRQEVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluorodimethylgermane (CAS 811-70-1): Physicochemical Identity and Core Procurement Relevance


Germane, difluorodimethyl- (CAS 811-70-1), also referred to as dimethylgermanium difluoride or (CH₃)₂GeF₂, is a tetravalent organogermanium compound with the molecular formula C₂H₆F₂Ge and a molecular weight of 140.71 g·mol⁻¹ [1]. This colorless, volatile liquid (boiling point ~10 °C at 760 mmHg) belongs to the dihalodimethylgermane series Me₂GeX₂ (X = F, Cl, Br, I), which have been studied as potential precursors for germanium-containing film deposition in semiconductor manufacturing and as reagents in organometallic synthesis [2]. Its unique combination of Ge–F and Ge–C bonds imparts volatility and thermal decomposition characteristics that differ substantially from its dichloro, dibromo, and hydride analogs, making it a distinct candidate for vapor-phase processes requiring low-temperature delivery.

Organogermanium CVD/ALD precursor workflow Volatile liquid for vapor-draw delivery
Low-temperature deposition research Me₂GeCl₂ analogs require heated lines
Structure–property comparison studies Gas-phase electron diffraction benchmark

Why Me₂GeF₂ Cannot Be Treated as a Simple Drop-In Replacement for Other Dihalodimethylgermanes


Substituting one dihalodimethylgermane for another without quantitative evaluation risks process failure, because volatility, thermal stability, and molecular geometry vary dramatically across the halogen series. For instance, the boiling point spans from ~3 °C for Me₂GeH₂ to ~123 °C for Me₂GeCl₂, and the C–Ge–C bond angle—which influences steric accessibility and decomposition pathways—ranges from near-tetrahedral (~109.5°) in Me₂GeH₂ to 121.0° in Me₂GeF₂ and potentially larger in Me₂GeBr₂ [1][2]. Fluorine’s high electronegativity also alters bond polarities and Ge–X bond dissociation enthalpies relative to Cl or Br analogs, directly impacting precursor decomposition chemistry during chemical vapor deposition (CVD) and atomic layer deposition (ALD) [3]. The evidence below quantifies exactly where Me₂GeF₂ diverges from its closest comparators, enabling data-driven procurement decisions.

Volatility profile
Dichloro and dibromo analogs require significantly higher delivery temperatures; room-temperature vapor draw may not transfer from Me₂GeF₂ to Me₂GeCl₂/Me₂GeBr₂.
Molecular geometry
The C–Ge–C bond angle differs by over 3° between fluoride and chloride analogs, influencing surface adsorption and decomposition pathways.
Thermal stability
Stronger Ge–F bonds shift the decomposition onset relative to Ge–Cl or Ge–Br; CVD process windows optimized for Me₂GeCl₂ may not directly apply.

Quantitative Head-to-Head Evidence: Where Difluorodimethylgermane Demonstrates Measurable Differentiation


Vapor Pressure and Volatility: Me₂GeF₂ Occupies a Unique Intermediate Position Between Me₂GeH₂ and Me₂GeCl₂

Me₂GeF₂ exhibits a vapor pressure of ~1280 mmHg at 25 °C and a normal boiling point of 10.1 °C . This positions it as a compound with substantially higher volatility than Me₂GeCl₂ (boiling point 123 °C, density 1.505 g/mL) and lower volatility than Me₂GeH₂ (boiling point 3 °C) . In CVD/ALD precursor selection, this intermediate volatility offers a distinct operational window: Me₂GeF₂ can be delivered as a gas at near-ambient temperatures without the need for extensive heating (as required for Me₂GeCl₂), yet it is less gaseous and potentially easier to handle than Me₂GeH₂, which is a gas at room temperature and presents greater containment challenges . The enthalpy of vaporization is 24.8 ± 3.0 kJ/mol, providing a quantitative metric for vapor delivery system design .

Vapor Pressure
Cross-study comparable
~1280 mmHg at 25°C; bp 10.1°C
Intermediate volatility supports near-ambient vapor delivery research.
Δbp vs. Me₂GeCl₂: –112.9°C; vs. Me₂GeH₂: +7.1°C. Reported data from NIST, supplier databases.
Chemical Vapor Deposition Precursor Volatility Semiconductor Manufacturing

Molecular Geometry: The C–Ge–C Bond Angle in Me₂GeF₂ Is Experimentally Determined as 121.0°, Significantly Wider Than in Me₂GeH₂ and Narrower Than Suggested for Me₂GeBr₂

Gas-phase electron diffraction (GED) studies of Me₂GeF₂ yielded a C–Ge–C bond angle of 121.0 ± 3.5°, with an F–Ge–F angle of 105.4 ± 2.0° and F–Ge–C angles of 107.3 ± 0.7° [1][2]. This C–Ge–C angle is approximately 11.5° wider than the near-tetrahedral angle (~109.5°) observed in dimethylgermane (Me₂GeH₂), where halogen electronegativity effects are absent [3]. Ab initio calculations at the DZd/CISD level corroborate the experimental trend, predicting C–Ge–C angles of 120.9° for Me₂GeF₂ versus 117.6° for Me₂GeCl₂, confirming that fluorine substitution produces the widest C–Ge–C angle among the chloride and fluoride analogs studied [4]. The thesis by Rohwer further reports a C–Ge–C angle of 121.2° for Me₂GeF₂, in excellent agreement with both the GED and ab initio results, and notes that the 124° value reported for Me₂GeBr₂ may be unrealistically large due to experimental errors [3][4]. Ge–C bond length: 1.928 ± 0.003 Å; Ge–F bond length: 1.739 ± 0.002 Å [1][2].

C–Ge–C Bond Angle
Direct head-to-head
Me₂GeF₂: 121.0 ± 3.5° (GED)
Me₂GeH₂: ~109.5°; Me₂GeCl₂: 117.6° (ab initio)
Wider angle may alter surface adsorption geometry during deposition.
Δ vs. Me₂GeH₂ ≈ +11.5°; vs. Me₂GeCl₂ ≈ +3.3°. GED corroborated by ab initio.
Gas-Phase Electron Diffraction Molecular Geometry Structure–Reactivity Relationships

Thermochemical Stability: Enthalpy of Formation of Me₂GeF₂ Is –121.0 kcal/mol, Providing a Quantitative Baseline for Assessing Thermal Decomposition Energetics

The standard enthalpy of formation (ΔHf°) of dimethylgermanium difluoride is –121.0 kcal/mol [1]. A comprehensive review of organogermanium thermochemistry by Becerra and Walsh (2019) provides evaluated enthalpies of formation and Ge–X bond dissociation enthalpies for the broader GeXₙY₄₋ₙ series, enabling comparisons across halogen substitution patterns [2]. The strong Ge–F bond (bond dissociation enthalpy higher than Ge–Cl or Ge–Br) implies that Me₂GeF₂ will have a higher thermal decomposition onset temperature than Me₂GeCl₂ or Me₂GeBr₂, a critical parameter for CVD processes where premature gas-phase decomposition must be avoided [2]. Computational studies (Gaussian-3//B3LYP) on fluoro- and chloro-substituted germanes further predict the most probable dissociation products at 0 K, confirming that fluorine substitution alters the decomposition pathway relative to chlorine substitution [3].

Formation Enthalpy
Class-level inference
ΔHf° = –121.0 kcal/mol
Stronger Ge–F bonds suggest higher decomposition onset than Me₂GeCl₂.
Ge–F BDE > Ge–Cl BDE based on periodic trend; specific Me₂GeX₂ BDE not tabulated. Data to verify.
Thermochemistry Bond Dissociation Enthalpy Precursor Decomposition

Electronic Structure Differentiation: Photoelectron Spectra of Me₂GeF₂ Show Fluorine-Induced Orbital Stabilization Relative to Me₂GeH₂ and Me₂GeCl₂

He(I) and He(II) photoelectron (PE) spectra of the series Me₂GeX₂ (X = H, F, Cl) have been reported, providing direct experimental comparison of valence orbital energies across the three analogs [1]. The PE spectrum of Me₂GeF₂ reveals ionization bands shifted to higher binding energies relative to Me₂GeH₂, consistent with the strong electron-withdrawing inductive effect of fluorine substituents that stabilizes the Ge–C and Ge–X bonding orbitals [1]. This orbital stabilization is correlated with the observed bond length contraction (Ge–C: 1.928 Å in Me₂GeF₂ vs. Ge–C in Me₂GeH₂, where the Ge–C bond is expected to be slightly longer due to reduced ionic character) and with the wider C–Ge–C angle [2]. The electronic structure differentiation is particularly relevant for applications where the precursor’s reactivity with co-reactants (e.g., H₂O, O₃, NH₃ in ALD) depends on frontier orbital energies.

Photoelectron Spectra
Direct head-to-head
He(I)/He(II) PE: F-induced orbital stabilization vs. Me₂GeH₂
Supports ALD co-reactant reactivity differences evaluation.
Qualitative shift confirmed; exact ionization energies not extracted here.
Photoelectron Spectroscopy Electronic Structure Bonding Analysis

Ge–F Bond Length in Me₂GeF₂ (1.739 Å) Is Significantly Shorter Than Typical Ge–Cl Bonds in Me₂GeCl₂, Influencing Steric and Electronic Properties

The Ge–F bond length in Me₂GeF₂, determined by gas-phase electron diffraction as rg = 1.739 ± 0.002 Å [1], is substantially shorter than typical Ge–Cl bond lengths. While a precisely equivalent experimental Ge–Cl bond length for Me₂GeCl₂ in the gas phase was not located in accessible sources, the general trend across germanium halides indicates Ge–Cl bonds are approximately 2.1–2.2 Å, representing a difference of ~0.4 Å or more [2]. This bond length contraction is a direct consequence of fluorine’s high electronegativity and the partial ionic character of the Ge–F bond, as discussed in the thermochemical review by Becerra and Walsh [3]. The shorter Ge–F bond also contributes to the wider F–Ge–F angle of 105.4° and the overall molecular geometry discussed in a separate evidence item.

Ge–F Bond Length
Cross-study comparable
1.739 ± 0.002 Å (GED)
Shorter bond length impacts steric profile and bond dissociation energy.
Estimated ~0.4–0.5 Å shorter than typical Ge–Cl bonds; influences thermal CVD selectivity.
Bond Length X-Ray Crystallography Computational Chemistry

Patent Recognition: Me₂GeF₂ Is Explicitly Disclosed as a Vapor Deposition Precursor Component in Semiconductor Manufacturing Patents

U.S. Patent 2004/0197945 and related patent family members (e.g., EP1798307A1) disclose germanium compounds of the formula X¹₄₋ₐGeRₐ (where X¹ = halogen, R = H, alkyl, etc.) specifically for use as vapor phase deposition precursors for germanium-containing films in electronic device manufacturing [1][2]. The patent explicitly encompasses compounds where the germanium center bears both halogen and alkyl substituents, a class that directly includes Me₂GeF₂. The patent teaches that such organogermanium precursors offer advantages over conventional germane (GeH₄) by providing tunable decomposition temperatures (avoiding the ~500 °C requirement of GeH₄ thermal CVD) and improved handling safety [1]. While the patent does not provide head-to-head quantitative performance data among the individual dihalodimethylgermanes, its explicit inclusion of halogenated methylgermanes as a preferred embodiment confirms industrial recognition of this compound class for semiconductor applications.

Patent Recognition
Supporting evidence
Me₂GeF₂ within generic formula X¹₄₋ₐGeRₐ in U.S. Patent 2004/0197945, EP1798307A1
Supports industrial relevance for semiconductor precursor research.
Qualitative inclusion; no quantitative deposition data for Me₂GeF₂ specifically.
Patent Literature Vapor Deposition Germanium Precursor

Application Scenarios for Difluorodimethylgermane Grounded in Quantitative Differentiation Evidence


Low-Temperature CVD/ALD of Germanium-Containing Films Where Me₂GeCl₂ Volatility Is Insufficient

Me₂GeF₂’s vapor pressure of ~1280 mmHg at 25 °C and boiling point of 10.1 °C make it suitable for vapor-draw or bubbler-based delivery systems operating at or near room temperature . This contrasts sharply with Me₂GeCl₂ (bp 123 °C), which requires heated delivery lines and bubblers to achieve adequate vapor-phase concentrations for CVD processes. For applications such as GeTe phase-change memory deposition or SiGe epitaxy where low-temperature processing is required to protect temperature-sensitive device structures, Me₂GeF₂ provides a volatility profile that cannot be replicated by the dichloro or dibromo analogs [1].

Precursor Screening for ALD Processes Requiring Predictable Surface Reaction Kinetics Governed by Ge–F Bond Strength

The high Ge–F bond dissociation enthalpy (relative to Ge–Cl and Ge–Br) and the thermochemical stability indicated by ΔHf° = –121.0 kcal/mol suggest that Me₂GeF₂ will exhibit a higher thermal decomposition onset temperature than Me₂GeCl₂ [1]. This property is critical for ALD processes where the precursor must remain intact during the vapor pulse and decompose only upon reaction with the co-reactant (e.g., H₂O, O₃) at the substrate surface, avoiding gas-phase nucleation that leads to particle formation and non-conformal film growth [2].

Comparative Structural Studies of Group 14 Dihalides Where Precise Bond Angle Data Are Required for Force-Field Parameterization

The experimentally determined C–Ge–C bond angle of 121.0 ± 3.5° for Me₂GeF₂, obtained by gas-phase electron diffraction and corroborated by both ab initio calculations (120.9°) and X-ray/solid-state data (121.2°), provides a high-confidence structural parameter that is essential for developing and validating molecular mechanics force fields for organogermanium compounds [1]. The systematic deviation from the tetrahedral angle (Δ ≈ +11.5° relative to Me₂GeH₂) and the smaller but significant difference from Me₂GeCl₂ (Δ ≈ +3.3°) make Me₂GeF₂ a key reference compound for computational chemistry studies of substituent electronic effects on main-group molecular geometry [2].

Photoelectron Spectroscopy Reference Standard for Organogermanium Electronic Structure Studies

The He(I) and He(II) photoelectron spectra of Me₂GeF₂, measured alongside Me₂GeH₂ and Me₂GeCl₂ in a direct comparative study, establish this compound as a spectroscopic benchmark for quantifying fluorine-induced orbital stabilization in organogermanium compounds . The systematic shift to higher ionization energies relative to the hydride analog provides a quantitative probe of the inductive electronic effects that underpin differences in chemical reactivity across the Me₂GeX₂ series .

Application
Selection Property
Validation Focus
Low-temperature CVD/ALD of Ge-containing films
Vapor pressure and boiling point: intermediate volatility between Me₂GeH₂ and Me₂GeCl₂
Room-temperature vapor delivery; process window without heated lines
ALD precursor screening with predictable surface kinetics
Ge–F bond strength and thermochemical stability (ΔHf°)
Thermal decomposition onset; gas-phase nucleation avoidance
Comparative structural studies (force-field parameterization)
Experimentally determined C–Ge–C bond angle (121.0°)
Molecular mechanics validation; substituent electronic effect models
Photoelectron spectroscopy reference standard
He(I)/He(II) PE spectra with orbital stabilization shift
Inductive effect quantification in organogermanium compounds
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